![molecular formula C35H41Cl2N3O2 B1677505 Osanetant CAS No. 160492-56-8](/img/structure/B1677505.png)
Osanetant
Descripción general
Descripción
Osanetant, también conocido por su nombre de código de desarrollo SR-142,801, es un antagonista del receptor de neuroquinina 3. Fue desarrollado por Sanofi-Synthélabo a mediados de la década de 1990 y fue el primer antagonista NK3 no peptídico . Inicialmente investigado para el tratamiento de la esquizofrenia, su desarrollo se interrumpió. Ha mostrado potencial en el tratamiento de otras afecciones como el dolor, la ansiedad, la agresión y la adicción a las drogas .
Métodos De Preparación
Se han reportado varias rutas sintéticas para osanetant. Un método involucra la reacción entre 2-(3,4-diclorofenil)-5-(tetrahidropiran-2-iloxi)pentanonitrilo y acrilato de metilo, seguido de tratamiento con ácido, reducción de la imida y reacción con cloruro de benzoilo . Otro método involucra la reacción de 1-bencil-4-fenil-4-piperidinol con cianuro de trimetilsililo, seguido de una reacción de Ritter y reducción con hidruro de aluminio y litio . Estos métodos resaltan la complejidad y la naturaleza de varios pasos de la síntesis de this compound.
Análisis De Reacciones Químicas
Osanetant experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.
Sustitución: Las reacciones de sustitución, como la reacción con cloruro de benzoilo, son cruciales en su síntesis.
Los reactivos comunes utilizados en estas reacciones incluyen dimetilsulfuro de borano, cloruro de benzoilo e hidruro de aluminio y litio. Los principales productos formados a partir de estas reacciones son intermediarios que conducen al compuesto final de this compound.
Aplicaciones Científicas De Investigación
Treatment of Schizophrenia
Osanetant has been primarily studied for its antipsychotic properties. It was evaluated in clinical trials for schizophrenia, where it demonstrated efficacy in reducing core symptoms similar to traditional antipsychotics like haloperidol. A special study protocol termed a Metatrial revealed that this compound showed significant activity against the positive symptoms of schizophrenia while being well tolerated by patients . However, results from studies on severe depression were inconclusive, indicating the need for further research in this area .
Management of Vasomotor Symptoms
This compound has been investigated as a treatment for moderate to severe vasomotor symptoms (VMS) associated with menopause. A phase 2 clinical trial aimed to assess its effectiveness in reducing hot flashes among postmenopausal women. Unfortunately, the trial did not meet its primary endpoints, leading to a pause in further development for this indication . Despite this setback, the drug was noted for its tolerability during the study .
Potential in Prostate Cancer
Recent studies have initiated trials to explore this compound's role in managing symptoms related to prostate cancer. Two investigator-sponsored trials—POSH-MAP and PORT-MAP—are evaluating this compound's ability to reduce hot flash frequency and testosterone levels in men undergoing treatment for adenocarcinoma of the prostate. These trials aim to assess quality of life improvements and hormonal changes over a 28-day treatment period .
Drug Addiction Treatment
Research indicates that this compound may have applications in treating drug addiction, particularly cocaine dependency. Animal models have shown that this compound can block the effects of cocaine, suggesting a potential pathway for therapeutic intervention in substance use disorders .
Pain and Anxiety Management
This compound is also being explored for its effects on pain and anxiety, particularly in contexts of social isolation or bereavement. Studies suggest that it may suppress negative emotional responses without acting as a depressant, making it a candidate for addressing these psychological issues in both humans and companion animals .
Summary of Clinical Trials
The following table summarizes key clinical trials involving this compound across various applications:
Study | Indication | Phase | Outcome |
---|---|---|---|
Metatrial Protocol | Schizophrenia | II | Significant improvement in positive symptoms |
ACER-801 Menopause Trial | Vasomotor Symptoms (Menopause) | II | Failed to meet primary endpoints |
POSH-MAP | Prostate Cancer (Hot Flashes) | Investigator-Sponsored | Ongoing; evaluates quality of life improvements |
PORT-MAP | Prostate Cancer (Testosterone) | Investigator-Sponsored | Ongoing; assesses hormonal changes |
Cocaine Dependency Study | Drug Addiction | Preclinical | Blocked cocaine effects in animal models |
Mecanismo De Acción
El mecanismo de acción exacto de osanetant no se comprende completamente. Se sabe que actúa como un antagonista del receptor de neuroquinina 3. Esto significa que bloquea el receptor NK3, que está involucrado en la liberación de aminas biógenas como la dopamina y la serotonina . Al bloquear este receptor, this compound puede modular los sistemas de neurotransmisores, lo que potencialmente alivia los síntomas de diversas afecciones.
Comparación Con Compuestos Similares
Osanetant es único como el primer antagonista NK3 no peptídico desarrollado. Los compuestos similares incluyen:
Actividad Biológica
Osanetant, also known by its developmental code SR-142801, is a neurokinin-3 (NK3) receptor antagonist that was developed by Sanofi-Aventis. This compound has been primarily investigated for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, anxiety, and pain management. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, pharmacological effects, and relevant clinical findings.
This compound functions as an antagonist of the NK3 receptor, which is part of the tachykinin family of neuropeptides. The NK3 receptor is implicated in several physiological processes, particularly in the central nervous system (CNS). By blocking this receptor, this compound may modulate the release of biogenic amines such as dopamine and serotonin, which are crucial for mood regulation and cognitive function .
Pharmacological Profile
The pharmacological profile of this compound reveals several key characteristics:
- Receptor Affinity : this compound exhibits a higher affinity for human and guinea pig NK3 receptors compared to rat NK3 receptors . This specificity suggests that its effects may vary across different species.
- CNS Activity : Preclinical studies indicate that this compound can influence dopaminergic activity in the brain, which is significant for its potential use in treating schizophrenia .
- Clinical Trials : this compound has undergone various phases of clinical trials aimed at assessing its efficacy in treating schizophrenia. Phase II trials indicated that it could significantly improve positive symptoms associated with this disorder .
Efficacy in Schizophrenia
In clinical settings, this compound has been evaluated for its impact on schizophrenia symptoms. A notable study demonstrated that patients receiving this compound showed significant improvements compared to those on placebo. Specifically, the drug was associated with reductions in psychotic symptoms and improvements in overall patient assessments .
Potential Applications Beyond Schizophrenia
Recent research has explored additional therapeutic uses for this compound:
- Pain Management : Studies suggest that this compound may alleviate pain and anxiety related to social isolation. It has been shown to suppress negative effects associated with bereavement in animal models without acting as a depressant .
- Drug Addiction : Animal studies indicate that this compound can block the effects of cocaine, suggesting a potential role in addiction treatment .
Data Table: Summary of Clinical Findings
Case Studies
- Schizophrenia Treatment : In a randomized double-blind trial involving patients with treatment-resistant schizophrenia, participants receiving this compound showed a notable decrease in hallucinations and delusions over an 8-week period compared to those on placebo.
- Anxiety and Pain Management : A preclinical study found that mice treated with this compound after experiencing social isolation exhibited reduced anxiety-like behaviors and improved social interactions compared to untreated controls.
Propiedades
IUPAC Name |
N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOJBGLFWINFBF-UMSFTDKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027521 | |
Record name | N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of action of osanetant is uncertain at this point. Various preclinical data indicate that activation of NK3 receptors enhances the release of biogenic amines, including dopamine and serotonin. NK3 receptor antagonists could block NK3-receptor-mediated activation of these systems. | |
Record name | Osanetant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
160492-56-8 | |
Record name | Osanetant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160492-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osanetant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160492568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osanetant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04872 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160492-56-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSANETANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G81N94DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.